molecular formula C11H10N2O3 B11889673 Benzyl oxazol-5-ylcarbamate

Benzyl oxazol-5-ylcarbamate

Cat. No.: B11889673
M. Wt: 218.21 g/mol
InChI Key: LKXXNDBECNPKJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl oxazol-5-ylcarbamate typically involves the reaction of benzylamine with oxazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond, resulting in the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding benzyl alcohol, carbon dioxide, and 5-aminooxazole derivatives.

Conditions and Products:

Reaction TypeConditionsProductsYield
Acidic Hydrolysis1M HCl, reflux, 6hBenzyl alcohol + Oxazol-5-amine hydrochloride78%
Basic Hydrolysis1M NaOH, 80°C, 4hBenzyl alcohol + Oxazol-5-amine sodium salt92%

Mechanistically, the reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by cleavage of the C–O bond in the carbamate (see Fig. 1). The oxazole ring remains intact due to its aromatic stability .

Nucleophilic Substitution at the Carbamate Group

The carbamate’s electrophilic carbonyl carbon reacts with nucleophiles such as amines or thiols:

Example Reaction with Aniline:

Benzyl oxazol-5-ylcarbamate+AnilineEt3N, DCMN-Phenyloxazol-5-ylcarbamate+Benzyl alcohol\text{Benzyl oxazol-5-ylcarbamate} + \text{Aniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Phenyloxazol-5-ylcarbamate} + \text{Benzyl alcohol}

Yield: 68–75%.

Key factors influencing reactivity:

  • Steric effects: Bulkier nucleophiles (e.g., tert-butylamine) show reduced yields (<50%).

  • Solvent polarity: Higher yields in aprotic solvents like dichloromethane (DCM) compared to THF .

Oxazole Ring Functionalization

The electron-deficient oxazole ring participates in cycloaddition and electrophilic substitution:

[4+2] Cycloaddition with Dienophiles

Reaction with maleic anhydride forms a bicyclic adduct:

Oxazole+Maleic anhydrideΔBicyclic lactam derivative\text{Oxazole} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Bicyclic lactam derivative}

Conditions: 120°C, toluene, 12h.
Yield: 62% .

Electrophilic Aromatic Substitution

Limited reactivity due to the oxazole’s electron-withdrawing carbamate substituent. Nitration occurs selectively at the 4-position under mild conditions:

Benzyl oxazol-5-ylcarbamateHNO3/H2SO4,0C4-Nitro-oxazol-5-ylcarbamate\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4, 0^\circ\text{C}} 4\text{-Nitro-oxazol-5-ylcarbamate}

Yield: 55% .

Carbamate Transesterification

The benzyloxy group is replaced by other alcohols via acid-catalyzed transesterification:

Benzyl oxazol-5-ylcarbamate+MeOHH2SO4Methyl oxazol-5-ylcarbamate+Benzyl alcohol\text{this compound} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl oxazol-5-ylcarbamate} + \text{Benzyl alcohol}

Yield: 84% .

Thermal Decomposition

At temperatures >200°C, the compound decomposes into:

  • Isocyanates (via Curtius-type rearrangement): Detected by IR spectroscopy (ν ~2270 cm⁻¹) .

  • Oxazole fragmentation products : Including acrylonitrile derivatives (GC-MS confirmed).

Comparative Reaction Data

Reaction TypeReagentsTemp. (°C)Time (h)Yield (%)
Hydrolysis (Basic)NaOH (1M)80492
TransesterificationH₂SO₄, MeOH60684
NitrationHNO₃/H₂SO₄0255
CycloadditionMaleic anhydride1201262

Mechanistic and Catalytic Insights

  • Base-mediated reactions (e.g., hydrolysis) follow second-order kinetics, with k=0.15L mol1min1k = 0.15 \, \text{L mol}^{-1} \text{min}^{-1} in NaOH.

  • Rhodium catalysts enhance selectivity in carbamate transformations, reducing side reactions like nitro group reduction .

  • Green chemistry approaches : β-Cyclodextrin in water improves oxazole synthesis efficiency (yield: 89%) .

Scientific Research Applications

Chemical Properties and Structure

Benzyl oxazol-5-ylcarbamate features a unique structure characterized by an oxazole ring and a carbamate functional group. Its molecular formula is C10_{10}H10_{10}N2_2O2_2, and it includes a benzyl group attached to the nitrogen of the carbamate, which is linked to the oxazole ring at the 5-position. This structure imparts notable chemical reactivity and biological activity, making it a valuable compound in synthetic organic chemistry and medicinal applications.

Medicinal Chemistry Applications

1. Anticancer Properties
Research indicates that this compound may possess significant anticancer properties. Studies have shown its potential to inhibit cancer cell proliferation through interactions with specific molecular targets, modulating enzyme activities or receptor functions. The compound's ability to engage in hydrogen bonding and π-π interactions enhances its effectiveness as a therapeutic agent.

2. Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It may act as a biochemical probe due to its interactions with biological macromolecules, potentially leading to new treatments for inflammatory diseases.

Biochemical Research Applications

1. Enzyme Interaction Studies
this compound is utilized in biochemical assays to study enzyme mechanisms. Its structure allows it to selectively bind to various biological targets, providing insights into enzyme kinetics and cellular signaling pathways. Such studies are crucial for optimizing drug development processes.

2. Molecular Docking Studies
Molecular docking techniques have been employed to evaluate the interactions of this compound with biological targets, including proteins involved in disease processes such as COVID-19. These studies suggest that the compound can effectively inhibit viral replication by targeting specific viral enzymes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Benzyl (4-cyano-2-methyloxazol-5-yl)carbamateContains a cyano groupPotentially enhanced reactivity due to cyano functionality
Benzyl (4-cyano-2-methylthiazol-5-yl)carbamateContains a thiazole ringDifferent electronic properties due to sulfur atom
Benzyl (4-cyano-2-methylimidazol-5-yl)carbamateContains an imidazole ringUnique interactions due to nitrogen heteroatoms

The presence of the oxazole ring in this compound distinguishes it from these analogs, contributing to its specific biological activities and chemical reactivity.

Biological Activity

Benzyl oxazol-5-ylcarbamate, a compound belonging to the carbamate class, has garnered attention in pharmacological and medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to an oxazole ring, which is further linked to a carbamate functional group. Its molecular formula is C10_{10}H10_{10}N2_{2}O2_{2}, with a molecular weight of 198.20 g/mol. The unique structure allows for interactions with various biological pathways, enhancing its utility in medicinal applications.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. A study on benzoxazole derivatives revealed significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.12 µg/mL for effective strains.

2. Anti-inflammatory Effects

This compound has shown potential in reducing inflammation. In vitro studies demonstrated its ability to inhibit lipoxygenase activity, which plays a critical role in inflammatory processes . Compounds structurally related to this carbamate have been tested for their anti-inflammatory effects, showing promising results in models of carrageenan-induced paw edema .

3. Anticancer Activity

The anticancer properties of this compound have been explored through various derivatives. For instance, compounds related to this structure demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50_{50} values ranged from 20 nM to over 50 µM depending on the specific derivative and cell line evaluated . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.
  • Cellular Interaction : It interacts with cellular receptors and transporters, influencing cellular uptake and efflux mechanisms that affect drug efficacy.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of this compound derivatives against human cancer cell lines, it was found that certain modifications significantly enhanced cytotoxicity. For example, the introduction of halogen substituents on the aromatic ring improved the overall potency against MCF-7 cells with an IC50_{50} value of 57.89 µM .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds showed that they could reduce edema in animal models significantly. The study utilized carrageenan-induced paw edema models where the compounds exhibited up to 86% inhibition compared to control groups .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50_{50} or MIC Value Reference
AntibacterialBacillus subtilis3.12 µg/mL
AntifungalCandida albicansNot specified
Anti-inflammatoryCarrageenan-induced edemaUp to 86% inhibition
AnticancerMCF-7 (breast cancer)57.89 µM
A549 (lung cancer)Variable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzyl oxazol-5-ylcarbamate, and how can purity be ensured during synthesis?

this compound can be synthesized via carbamate-forming reactions, such as the condensation of oxazol-5-amine derivatives with benzyl chloroformate under anhydrous conditions . Key steps include:

  • Reagent selection : Use high-purity benzyl chloroformate (≥98%) to minimize side reactions.
  • Solvent optimization : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures ≥95% purity .
  • Quality control : Confirm identity via 1H^1H-NMR (e.g., benzyl protons at δ 4.8–5.2 ppm) and LC-MS (m/z calculated for C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3: 232.09) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : 1H^1H- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., oxazole ring protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation pathways .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .
  • IR spectroscopy : Detect carbamate C=O stretches (~1700 cm1^{-1}) and oxazole ring vibrations (~1600 cm1^{-1}) .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers; avoid aqueous environments due to carbamate hydrolysis .
  • Compatibility : Do not store with strong acids/bases or oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Advanced optimization involves:

  • Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent) to identify optimal yields via response surface methodology .
  • Kinetic modeling : Monitor reaction progress using in-situ FTIR or HPLC to determine rate constants and activation energies .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance carbamate formation efficiency .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed cell lines, controlled incubation times) .
  • Batch consistency : Compare multiple synthesis batches using HPLC-ELSD to rule out impurity-driven effects .
  • Meta-analysis : Pool data from independent studies to identify trends, using tools like RevMan for statistical heterogeneity assessment .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • DFT calculations : Use Gaussian or ORCA software to model transition states and electron density maps (e.g., Fukui indices) at the B3LYP/6-311+G(d,p) level .
  • Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents to predict hydrolysis rates .
  • QSAR modeling : Corrate substituent effects (e.g., electron-withdrawing groups on the oxazole ring) with experimental reactivity data .

Q. How can researchers design experiments to probe the stability of this compound under physiological conditions?

  • pH-dependent studies : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via UPLC-MS/MS .
  • Enzymatic assays : Test susceptibility to esterases or amidases using liver microsomes, quantifying metabolites with 13C^{13}\text{C}-labeled analogs .
  • Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life from high-temperature degradation data .

Q. Methodological Guidelines

  • Reproducibility : Document synthesis and characterization steps per the Beilstein Journal’s standards, including raw spectral data in supplementary materials .
  • Safety : Follow OSHA-compliant PPE (gloves, goggles, fume hoods) when handling benzyl chloroformate precursors .
  • Data reporting : Use IUPAC nomenclature and cite CAS registry numbers (e.g., 1220910-89-3 for related compounds) to avoid ambiguity .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

benzyl N-(1,3-oxazol-5-yl)carbamate

InChI

InChI=1S/C11H10N2O3/c14-11(13-10-6-12-8-16-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14)

InChI Key

LKXXNDBECNPKJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=CO2

Origin of Product

United States

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